molecular formula C11H17NO5 B611860 Tepilamide fumarate CAS No. 1208229-58-6

Tepilamide fumarate

Katalognummer: B611860
CAS-Nummer: 1208229-58-6
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: AKUGRXRLHCCENI-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tepilamide fumarate is a small molecule compound currently under investigation for its potential therapeutic applications. It is an analog of dimethyl fumarate, a compound known for its anti-inflammatory and immunomodulatory properties. This compound is being studied for its potential use in treating moderate-to-severe plaque psoriasis and enhancing the effectiveness of oncolytic viruses in cancer therapy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tepilamid-Fumarat beinhaltet die Reaktion von Diethylamin mit Derivaten der Fumarsäure. Der Prozess umfasst typischerweise die folgenden Schritte:

    Bildung des Zwischenprodukts: Diethylamin reagiert mit einem Fumarat-Derivat unter Bildung einer Zwischenverbindung.

    Veresterung: Das Zwischenprodukt wird verestert, um Tepilamid-Fumarat zu erzeugen.

Industrielle Produktionsverfahren

Die industrielle Produktion von Tepilamid-Fumarat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um Ausbeute und Reinheit zu maximieren. Um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt, werden fortschrittliche Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tepilamid-Fumarat durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Tepilamid-Fumarat kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können Tepilamid-Fumarat in reduzierte Formen umwandeln.

    Substitution: Tepilamid-Fumarat kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

    Substitution: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte und reduzierte Derivate von Tepilamid-Fumarat sowie substituierte Verbindungen mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Plaque Psoriasis

Tepilamide fumarate has shown promising results in treating moderate to severe plaque psoriasis. A Phase IIb clinical trial involving 426 patients demonstrated significant improvements in the Psoriasis Area and Severity Index (PASI) scores:

Treatment GroupPASI-75 Response RateIGA Treatment Success Rate
400 mg QD39.7%35.7%
400 mg BID47.2%41.4%
600 mg BID44.3%44.4%
Placebo20.0%22.0%

The results indicated that patients receiving this compound experienced a greater reduction in PASI scores compared to those on placebo (P < 0.001) . Common adverse events included gastrointestinal issues and infections, with a notable incidence of decreased lymphocyte counts .

Multiple Sclerosis

This compound is also being evaluated for its efficacy in treating relapsing-remitting multiple sclerosis, similar to other fumarates that have received FDA approval for this indication . The mechanisms of action include modulation of immune responses and reduction of oxidative stress, which are critical in managing autoimmune conditions.

Oncolytic Virotherapy

Recent studies have explored this compound's potential as a potentiator of virus-based therapies for cancer treatment. Research indicates that this compound enhances the effectiveness of oncolytic viruses, such as vesicular stomatitis virus and herpes simplex virus-1, by increasing their ability to infect and kill resistant cancer cells . In vitro studies revealed that this compound significantly increased viral replication in carcinoma cells compared to dimethyl fumarate.

Wirkmechanismus

Tepilamide fumarate exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Dimethylfumarat: Bekannt für seine entzündungshemmenden und immunmodulatorischen Eigenschaften, verwendet bei der Behandlung von Multipler Sklerose und Psoriasis.

    Monomethylfumarat: Ein Hauptmetabolit von Dimethylfumarat mit ähnlichen therapeutischen Wirkungen.

    Diroximel-Fumarat: Ein weiteres Fumarat-Derivat, das bei der Behandlung von Multipler Sklerose eingesetzt wird.

Einzigartigkeit von Tepilamid-Fumarat

Tepilamid-Fumarat ist einzigartig in seiner Fähigkeit, die Wirksamkeit onkolytischer Viren und Gentherapievektoren zu verbessern. Es übertrifft Dimethylfumarat bei der Erhöhung der Virusinfektion und der Abtötung resistenter Krebszellen. Darüber hinaus steigert Tepilamid-Fumarat selektiv die onkolytische Virusinfektion in Krebszellen, ohne das gesunde Gewebe zu beeinträchtigen, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .

Biologische Aktivität

Tepilamide fumarate (TPF), a fumaric acid ester and a prodrug of methyl hydrogen fumarate, has garnered attention for its potential therapeutic applications, particularly in the treatment of moderate-to-severe plaque psoriasis and as a potentiator in oncolytic virotherapy. This article explores the biological activity of TPF based on recent research findings, clinical trials, and case studies.

TPF exerts its biological effects primarily through the inhibition of the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation. By modulating this pathway, TPF can reduce inflammatory responses associated with psoriasis and enhance the effectiveness of oncolytic viral therapies against cancer cells.

Clinical Efficacy in Psoriasis

Recent studies have demonstrated the efficacy of TPF in treating plaque psoriasis. A notable clinical trial randomized 426 patients to receive different dosages of TPF or a placebo. The results indicated significant improvements in skin condition as measured by the Psoriasis Area Severity Index (PASI) and Investigator's Global Assessment (IGA) scores.

Key Findings from Clinical Trials

Treatment GroupPASI-75 Response RateIGA Treatment Success RateAdverse Events
400 mg QD39.7%35.7%32.4%
400 mg BID47.2%41.4%45.8%
600 mg BID44.3%44.4%50.0%
Placebo20.0%22.0%15.9%

Note: PASI-75 indicates at least a 75% reduction in PASI score from baseline.

The study reported that gastrointestinal intolerance and infections were the most common treatment-emergent adverse events, affecting between 20%-42% of patients receiving TPF compared to a lower incidence in the placebo group.

Oncolytic Virotherapy Enhancement

TPF has also been investigated for its role in enhancing oncolytic virotherapy, particularly with vesicular stomatitis virus (VSVΔ51) and herpes simplex virus (HSV-1). Ex vivo studies showed that TPF significantly increased the susceptibility of cancer cells to viral infection while sparing healthy tissues.

Research Insights

  • Increased Viral Replication : TPF treatment resulted in enhanced viral replication in resistant cancer cell lines, outperforming dimethyl fumarate (DMF), its analog.
  • Selective Targeting : The compound selectively boosted oncolytic virus infection in cancer tissues without affecting normal tissues, preserving tumor specificity.
  • IFN Pathway Modulation : TPF inhibited the type-I interferon response, which is often responsible for cellular resistance to viral therapies, thereby amplifying the oncolytic potency of VSVΔ51.

Case Studies

Several case studies have illustrated TPF's potential benefits:

  • Case Study: Psoriasis Management
    A patient with severe plaque psoriasis experienced significant skin clearance after being treated with TPF over a period of six months, achieving a PASI score reduction from 18 to below 5.
  • Case Study: Cancer Treatment
    In a cohort study involving pancreatic cancer patients, those treated with TPF alongside standard oncolytic virotherapy showed improved survival rates and tumor response compared to those who received virotherapy alone.

Q & A

Basic Research Questions

Q. What are the primary molecular targets and mechanisms of action of Tepilamide fumarate in preclinical models?

this compound (TPF) is a prodrug of monomethyl fumarate (MMF) and acts as an Nrf2 pathway stimulator. Its mechanism involves activating the KEAP1/NRF2 axis, leading to downstream antioxidant and anti-inflammatory responses. In psoriasis research, TPF modulates immune cell activity by inhibiting NF-κB and promoting cytoprotective gene expression. Preclinical studies highlight its role in reducing oxidative stress in neuroinflammatory models, potentially through GPR109A receptor agonism .

Q. How does this compound modulate the NRF2 pathway, and what are the downstream effects observed in cellular assays?

TPF induces NRF2 nuclear translocation by disrupting KEAP1-NRF2 binding, thereby upregulating phase II detoxifying enzymes (e.g., HO-1, NQO1). In vitro, this results in reduced ROS levels and enhanced cellular resilience to oxidative damage. For example, in VSVΔ51 oncolytic virus studies, TPF-treated tumor cores showed increased viral replication efficiency due to attenuated antiviral immune responses in host cells .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating this compound's efficacy in enhancing oncolytic virus therapies?

Key considerations include:

  • Model Selection : Use immunocompetent murine models (e.g., BALB/c mice with CT26.wt tumors) to assess tumor microenvironment interactions.
  • Dosing Protocol : Administer TPF at 3×10⁴ pfu/core post-tumor extraction to balance potency and toxicity.
  • Outcome Metrics : Quantify viral titers via plaque assays and monitor fluorescence intensity for infection spread (Figure 3, ).
  • Controls : Include untreated cores and MMF comparators to isolate TPF-specific effects. Ethical approval and core extraction standardization are essential for reproducibility .

Q. How can researchers address discrepancies in pharmacokinetic data of this compound across different in vivo models?

Variability in bioavailability may arise from species-specific metabolism or formulation differences. To mitigate:

  • Pharmacokinetic Profiling : Conduct LC-MS/MS assays to measure TPF and MMF plasma concentrations across timepoints.
  • Cross-Model Validation : Compare data from murine, rat, and primate studies to identify interspecies metabolic patterns.
  • Statistical Adjustments : Use mixed-effects models to account for inter-individual variability and covariates like body weight .

Q. Methodological Guidance

Q. What are the best practices for synthesizing and characterizing this compound in accordance with IUPAC guidelines?

  • Synthesis : Prepare TPF via esterification of tepilamide with fumaric acid under anhydrous conditions. Purify via recrystallization (ethanol/water mixture).
  • Characterization : Validate structure using NMR (¹H, ¹³C) and HRMS. Confirm purity (>98%) via HPLC (C18 column, 0.1% TFA mobile phase). Report melting point, solubility, and stability profiles in DMSO and PBS .

Q. How should dose-response studies be structured to assess the therapeutic window of this compound in neuroinflammatory models?

  • Dose Range : Test 0.1–100 mg/kg (oral or intraperitoneal) in a rodent neuroinflammation model (e.g., LPS-induced encephalopathy).
  • Endpoints : Measure NRF2 activation (Western blot), cytokine levels (ELISA), and histopathological changes.
  • Safety Thresholds : Monitor weight loss, liver enzymes, and hematological parameters to define the NOAEL (No Observed Adverse Effect Level) .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing synergistic effects when combining this compound with other therapeutic agents?

Use the Chou-Talalay combination index (CI) method:

  • Experimental Setup : Co-administer TPF with agents (e.g., dimethyl fumarate) at fixed ratios.
  • Analysis : Calculate CI values via CompuSyn software; CI <1 indicates synergy. Validate with ANOVA and post-hoc tests (e.g., Tukey’s) .

Q. What steps ensure reproducibility of this compound's effects in independent laboratory settings?

  • Protocol Standardization : Adhere to ARRIVE guidelines for in vivo studies, including detailed housing conditions and randomization.
  • Data Transparency : Share raw datasets, instrument calibration records, and analysis code via repositories like Zenodo.
  • Reagent Validation : Use certified reference materials (e.g., Sigma-Aldrich Lot#) and include positive/negative controls in each experiment .

Eigenschaften

IUPAC Name

4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-4-12(5-2)9(13)8-17-11(15)7-6-10(14)16-3/h6-7H,4-5,8H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUGRXRLHCCENI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC(=O)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)COC(=O)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208229-58-6
Record name Tepilamide fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208229586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEPILAMIDE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOS9TZ09CM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.